REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].COC1C=CC(O)=CC=1.[C:14](Cl)(=[O:18])[C:15]([CH3:17])=[CH2:16]>C(#N)C>[OH:2][CH2:1][CH2:3][NH:4][C:14](=[O:18])[C:15]([CH3:17])=[CH2:16]
|
Name
|
|
Quantity
|
48.8 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Type
|
CUSTOM
|
Details
|
after agitating for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 mL, four-neck round bottom flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled below 0° C. with an ice/water salt bath
|
Type
|
CUSTOM
|
Details
|
was kept below 0° C
|
Type
|
ADDITION
|
Details
|
At the end of addition
|
Type
|
CUSTOM
|
Details
|
the reaction solution cold (below 5° C.)
|
Type
|
FILTRATION
|
Details
|
the ethanolamine HCl salts were filtered out
|
Type
|
WASH
|
Details
|
To the filtrate, 200 mL of deionized water and 40 g of Dowex MR-3C resin, which was pre-washed with two bed volumes of 1/1 ratio acetonitrile/water mixture for three times
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The resin was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to about 160 g by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
at 250° C.
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
CUSTOM
|
Details
|
at 25° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |